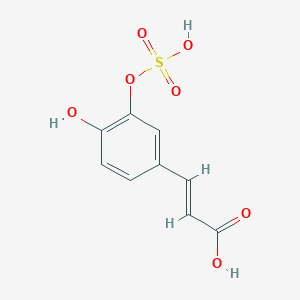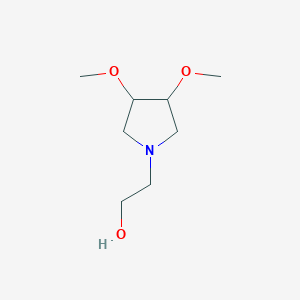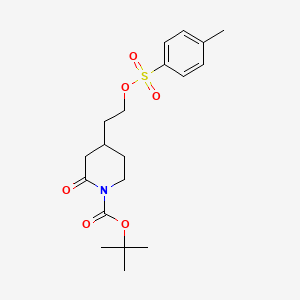
tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate (TBOPC) is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid with a molecular weight of 350.41 g/mol. TBOPC has a wide range of applications in the fields of chemical and pharmaceutical research. It is used as a reagent in the synthesis of various compounds, including drugs and other biologically active molecules. TBOPC is also used as an intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants, antifungals, and anti-inflammatory agents.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate and its derivatives play a crucial role in the synthesis of complex molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized from a related compound through intramolecular lactonization and characterized by NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014). Similar studies have been conducted for other derivatives, revealing their potential as scaffolds in the synthesis of complex structures (Didierjean et al., 2004).
Alkaloid Synthesis
This compound has been used as a chiral building block in the stereoselective synthesis of biologically active alkaloids, such as sedridine, allosedridine, and coniine. These syntheses demonstrate the versatility of this compound in generating structurally diverse small molecules for biological and medicinal studies (Passarella et al., 2005).
Application in Drug Synthesis
Derivatives of this compound have been employed as intermediates in the synthesis of biologically active compounds. For example, a derivative was synthesized as a key intermediate in the preparation of Vandetanib, a drug used in cancer treatment (Wang et al., 2015).
Development of Antibacterial and Antifungal Agents
Some derivatives have shown potential as antibacterial and antifungal agents. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized, characterized, and evaluated for their microbial activities, showing moderate effectiveness (Kulkarni et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6S/c1-14-5-7-16(8-6-14)27(23,24)25-12-10-15-9-11-20(17(21)13-15)18(22)26-19(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXUMOIIUDRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C(=O)C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
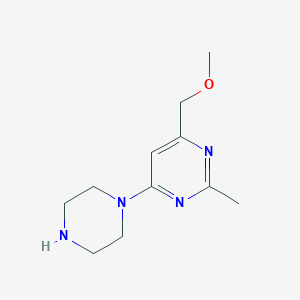
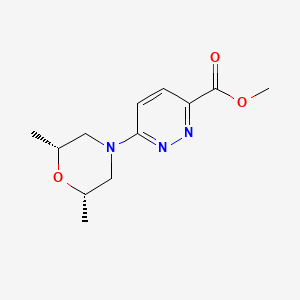
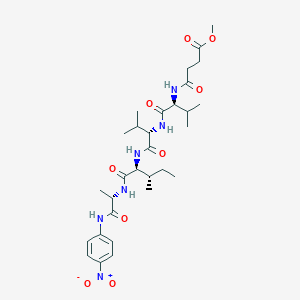
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
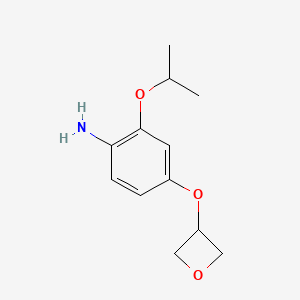
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
